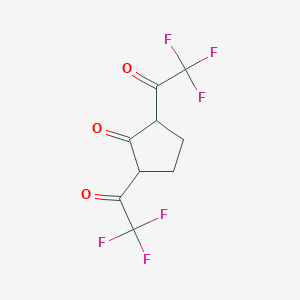
2,5-Bis(trifluoroacetyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(trifluoroacetyl)cyclopentanone is a chemical compound with the molecular formula C9H6F6O3 It is characterized by the presence of two trifluoroacetyl groups attached to a cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Bis(trifluoroacetyl)cyclopentanone can be synthesized through a double Claisen condensation reaction. This involves the reaction of cyclopentanone with trifluoroacetic acid ethyl ester in the presence of a base such as sodium methoxide. The reaction typically yields the desired product in moderate to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(trifluoroacetyl)cyclopentanone undergoes various chemical reactions, including:
Bromination: The compound can react with molecular bromine to form omega-bromo-alpha-trifluoroacetylcycloalkanones.
Cyclocondensation: It can undergo cyclocondensation reactions with hydroxylamine hydrochloride to form isoxazole derivatives.
Common Reagents and Conditions
Bromination: Molecular bromine is used as the reagent, and the reaction typically occurs at room temperature.
Cyclocondensation: Hydroxylamine hydrochloride is used, and the reaction conditions may vary depending on the desired product.
Major Products Formed
Bromination: Omega-bromo-alpha-trifluoroacetylcycloalkanones.
Cyclocondensation: Isoxazole derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(trifluoroacetyl)cyclopentanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Bis(trifluoroacetyl)cyclopentanone involves its ability to undergo enolization, forming a stable enol tautomer. This enol form can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The trifluoroacetyl groups enhance the compound’s reactivity by stabilizing the enol form through electron-withdrawing effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(trifluoroacetyl)cyclohexanone: Similar in structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2,6-Bis(trifluoroacetyl)cyclohexanone: Another similar compound with trifluoroacetyl groups at different positions on the cyclohexanone ring.
Uniqueness
2,5-Bis(trifluoroacetyl)cyclopentanone is unique due to its specific ring structure and the positioning of the trifluoroacetyl groups. This configuration imparts distinct chemical properties, such as enhanced reactivity and stability of the enol form, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C9H6F6O3 |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
2,5-bis(2,2,2-trifluoroacetyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H6F6O3/c10-8(11,12)6(17)3-1-2-4(5(3)16)7(18)9(13,14)15/h3-4H,1-2H2 |
Clave InChI |
OWSJTDJLJPRMHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
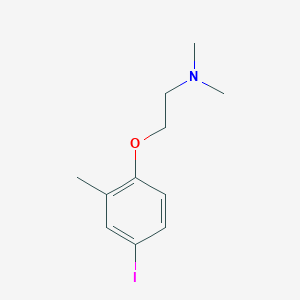
![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)

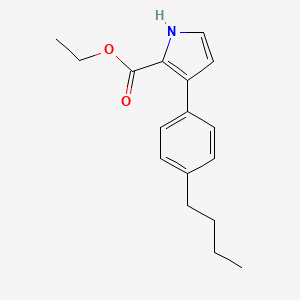

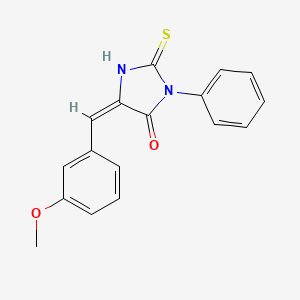
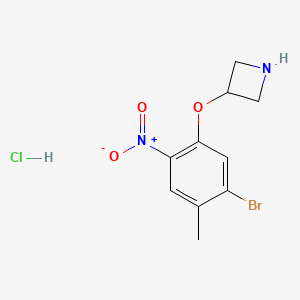
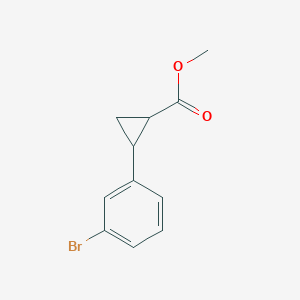
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
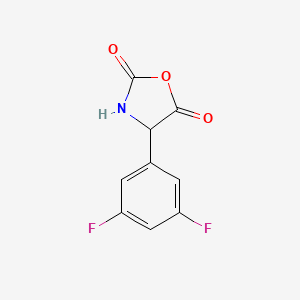
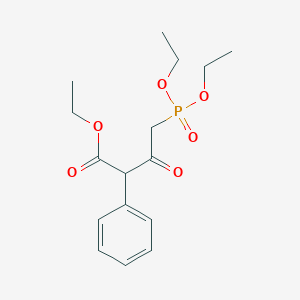
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
